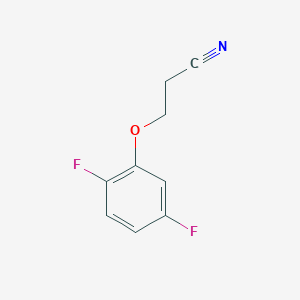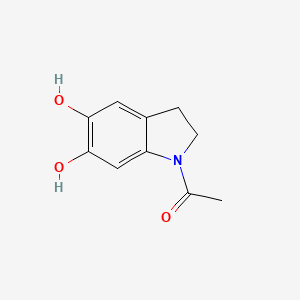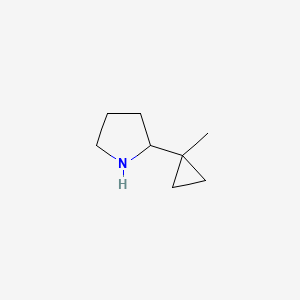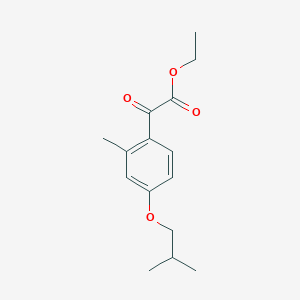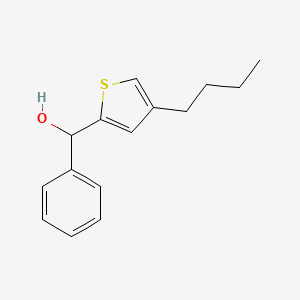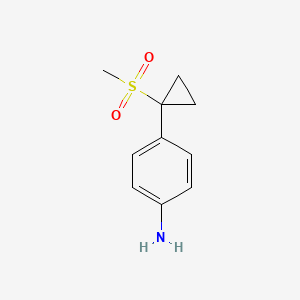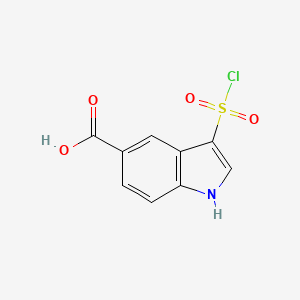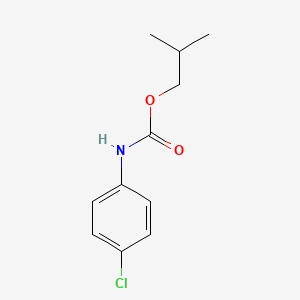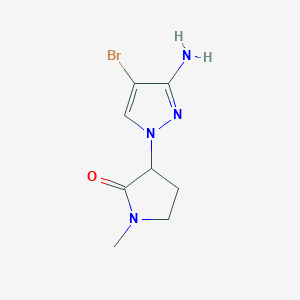
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino and bromo group, and a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with 1-methylpyrrolidin-2-one under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of hydroxyl, thiol, or amine-substituted derivatives.
科学研究应用
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups on the pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity to its targets .
相似化合物的比较
Similar Compounds
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride: Similar structure but with a propanoic acid group instead of a pyrrolidinone ring.
2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid group.
Uniqueness
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is unique due to the presence of the pyrrolidinone ring, which may confer different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C8H11BrN4O |
|---|---|
分子量 |
259.10 g/mol |
IUPAC 名称 |
3-(3-amino-4-bromopyrazol-1-yl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11BrN4O/c1-12-3-2-6(8(12)14)13-4-5(9)7(10)11-13/h4,6H,2-3H2,1H3,(H2,10,11) |
InChI 键 |
SGTYYMOCZYKBLO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1=O)N2C=C(C(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)


